tert-Butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound characterized by its unique structural features, including a tert-butyl group, a bromopyridine moiety, and a piperidine ring. This compound is utilized extensively in medicinal chemistry and various scientific research applications due to its versatile properties and ability to serve as a building block for more intricate molecular architectures.
The compound's IUPAC name reflects its structural components: it includes a tert-butyl group attached to a carboxylate, which is linked through an ether bond to a piperidine ring substituted with a bromopyridine unit. Its molecular formula is , and it has a molecular weight of approximately .
The synthesis of tert-Butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves several key steps:
The molecular structure of tert-Butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate can be described as follows:
This InChI string provides detailed information about the connectivity and arrangement of atoms within the molecule.
The compound's geometry allows for specific spatial arrangements that facilitate interactions with biological macromolecules such as proteins or nucleic acids .
tert-Butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions that are significant for its applications:
These reactions are pivotal in modifying the compound for specific applications in drug development or material science.
The mechanism of action for tert-butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate primarily involves its interaction with biological targets:
The purity of commercially available samples is usually around 95%, which is critical for ensuring reproducibility in research applications .
tert-butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate has several scientific applications:
This compound exemplifies how structural complexity can lead to diverse applications across multiple scientific disciplines, highlighting its significance in contemporary research efforts.
Piperidine-bromopyridine hybrids represent privileged scaffolds in medicinal chemistry and drug development due to their dual functionality: the piperidine ring provides conformational flexibility and basicity, while the bromopyridine moiety serves as a versatile handle for subsequent cross-coupling reactions. The strategic positioning of the bromine at the para-position relative to the ether linkage in tert-butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS 1065484-40-3) is particularly significant for downstream functionalization, as evidenced by its incorporation into vesicular acetylcholine transporter (VAChT) inhibitors where the bromine enables radioisotope incorporation for PET tracers [7]. The molecular scaffold (C₁₆H₂₃BrN₂O₃, MW 371.27) is typically constructed through convergent synthesis, with the piperidine and bromopyridine units prepared separately before coupling [1] [10].
Key synthetic challenges include regioselectivity control during pyridine functionalization and stereochemical integrity maintenance at the piperidine C3 position. The 6-bromopyridin-2-ol nucleophile exhibits tautomerism between pyridone and hydroxypyridine forms, complicating etherification reactions. Studies demonstrate that pre-activation via O-silylation or temporary N-methylation shifts the equilibrium toward the desired alkoxide form, significantly improving coupling efficiency [7]. Computational analyses (logP = 3.17, TPSA = 51.66 Ų) indicate moderate lipophilicity suitable for blood-brain barrier penetration in CNS-targeting applications, aligning with the scaffold's prevalence in neuropharmaceutical development [7].
Table 1: Comparative Analysis of Piperidine-Bromopyridine Coupling Strategies
Method | Reaction Conditions | Yield Range | Key Limitations |
---|---|---|---|
Nucleophilic Substitution | K₂CO₃, DMF, 80-100°C | 45-65% | Competing N-alkylation; pyridone formation |
Mitsunobu Coupling | PPh₃, DIAD, THF, 0°C→RT | 70-85% | Phosphine oxide removal challenges |
Copper-Catalyzed Ullmann | CuI, phenanthroline, Cs₂CO₃, DMSO, 110°C | 50-60% | High temperatures; homocoupling side products |
Pd-Catalyzed C-O Coupling | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C | 55-75% | Sensitivity to moisture; catalyst cost |
The tert-butoxycarbonyl (Boc) protecting group plays a pivotal role in the synthesis of this piperidine-bromopyridine hybrid, serving dual functions: it prevents N-alkylation during ether linkage formation and facilitates purification through crystallization. The Boc group is typically introduced early in the synthetic sequence via treatment of 3-(hydroxymethyl)piperidine with di-tert-butyl dicarbonate under Schotten-Baumann conditions (aqueous NaOH, CH₂Cl₂, 0°C→RT), achieving >95% yield [6]. This intermediate (tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate) exhibits excellent stability toward nucleophilic substitution conditions but requires stringent storage protocols (2-8°C under inert atmosphere) to prevent hydrolytic degradation [1].
Deprotection kinetics significantly impact downstream applications. Controlled studies reveal that Boc removal using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) proceeds optimally at 0°C over 2 hours, minimizing ether cleavage or bromine displacement side reactions. The resultant TFA salt precipitates directly, enabling straightforward isolation. Alternative deprotection methods include acidic resin-mediated cleavage in methanol (reducing workup complexity) and thermal decarboxylation above 150°C (for acid-sensitive substrates) [6]. Strategic Boc removal timing is crucial – premature deprotection risks side reactions during subsequent Suzuki or Buchwald couplings enabled by the bromine handle.
Table 2: Boc Protection/Deprotection Performance Metrics
Parameter | Protection Step | Standard Deprotection (TFA/DCM) | Resin-Mediated Deprotection |
---|---|---|---|
Reaction Time | 2-4 hours | 1-2 hours | 6-12 hours |
Yield | 92-97% | 85-90% | 75-82% |
Key Impurities | <1% bis-Boc | <5% ether cleavage products | <3% methyl ether formation |
Purification Method | Crystallization (hexanes/EtOAc) | Precipitation | Filtration only |
Scale-Up Feasibility | Excellent | Good | Moderate |
The critical ether bond formation between the piperidine alcohol and 6-bromopyridin-2-ol is most efficiently achieved through Mitsunobu coupling, leveraging its stereoinversion capability and mild conditions. Optimized protocols employ triphenylphosphine (1.2 eq) and diisopropyl azodicarboxylate (DIAD, 1.1 eq) in anhydrous THF at 0°C→RT for 12 hours, yielding 70-85% of the desired product [2] [6]. This reaction proceeds through a classical Mitsunobu mechanism: activation of the alcohol via phosphonium adduct formation, nucleophilic displacement by the pyridinone tautomer, and stereochemical inversion at the benzylic carbon. The 6-bromo substituent remains unaffected under these conditions, preserving essential functionality for downstream derivatization [1] [10].
Nucleophilic substitution alternatives typically require pre-activation of the piperidine alcohol as a mesylate (e.g., tert-butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate, CAS 161975-39-9) or chloride. These activated intermediates react with 6-bromopyridin-2-ol in the presence of base (Cs₂CO₃ or DBU), but suffer from elimination side reactions (5-20% alkene formation) and reduced yields (45-65%) compared to Mitsunobu methodology [5]. Recent innovations include catalytic Mitsunobu variants employing redox-active catalysts (e.g., diphenyl diselenide/ tert-butyl hydroperoxide) that reduce phosphine oxide byproduct burden while maintaining high coupling efficiency (78% yield reported for analogous systems) [4] [6].
Notably, steric factors significantly impact etherification efficiency. The secondary alcohol in 6-bromopyridin-2-ol exhibits reduced nucleophilicity compared to primary alcohols, necessitating precise stoichiometry control. Kinetic studies reveal that maintaining a 10% excess of the pyridinol component minimizes diester formation from DIAD decomposition. Post-reaction purification employs silica gel chromatography (hexanes/EtOAc gradient) or crystallization from ethanol/water mixtures to isolate the crystalline product while removing phosphine oxide byproducts – a persistent challenge in industrial applications [2] [6].
Scale-up of this hybrid scaffold presents multifaceted engineering challenges, primarily concerning byproduct management and thermal control. The Mitsunobu reaction generates stoichiometric triphenylphosphine oxide (TPPO) and hydrazinedicarboxylate byproducts that complicate purification. Industrial processes address this through tandem crystallization protocols: initial heptane wash removes DIAD-derived urea derivatives, followed by ethyl acetate dissolution and controlled water addition to precipitate TPPO [6]. Residual TPPO (<500 ppm) is further reduced via activated carbon treatment or polymer-supported scavengers, meeting pharmaceutical intermediate specifications [8].
Reaction automation significantly enhances reproducibility at scale. Continuous flow systems with static mixers enable precise DIAD addition rates and temperature control (±2°C), minimizing exotherm-related decomposition. A documented pilot-scale process (50 kg batch) achieved 82% isolated yield through: 1) automated reagent dosing controlled by reaction calorimetry, 2) in-line FTIR monitoring of phosphine oxide formation, and 3) cascaded crystallization with solvent recycling [6] [8]. Cost drivers include the stoichiometric phosphine/azodicarboxylate reagents (contributing >60% raw material costs) and cryogenic conditions required for intermediate stability.
Yield optimization strategies focus on three areas: 1) Catalytic Mitsunobu adaptations using tert-butyl hydroperoxide oxidant reduce phosphine loading to 20 mol%, though bromopyridine oxidation side products require careful management; 2) Alternative solvent systems (2-MeTHF/cyclopentyl methyl ether) improve byproduct crystallization; 3) Hybrid purification sequences combining membrane filtration with crystallization reduce processing time by 40% compared to column chromatography [6]. These innovations have enabled commercial suppliers to offer the compound at >98% purity with validated supply chains from US, European, and Asian facilities [1] .
Table 3: Industrial-Scale Production Cost Analysis (per kg)
Cost Component | Laboratory Scale | Optimized Pilot Scale | Commercial Scale (>100kg) |
---|---|---|---|
Raw Materials | $1,200 | $850 | $620 |
Purification | $1,800 (chromatography) | $450 (crystallization) | $220 (hybrid process) |
Labor | $1,500 | $300 | $150 |
Waste Treatment | $400 | $180 | $85 |
Total Estimated Cost | $4,900 | $1,780 | $1,075 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: